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Compound of Interest

Compound Name: (S)-1-(Pyridin-2-yl)ethanol

Cat. No.: B1338375

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral
compound (S)-1-(Pyridin-2-yl)ethanol, a key intermediate in pharmaceutical synthesis. The
following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) characteristics, offering valuable data for researchers, scientists, and
professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic
molecules. For (S)-1-(Pyridin-2-yl)ethanol, both *H and 3C NMR data provide characteristic
signals corresponding to the different nuclei in the molecule.

'H NMR Data

The proton NMR spectrum of (S)-1-(Pyridin-2-yl)ethanol exhibits distinct signals for the
aromatic protons of the pyridine ring, the methine proton, the methyl protons, and the hydroxyl
proton.
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Chemical Shift (5,

Coupling Constant

Proton Multiplicity
ppm) (3, Hz)

H-6 (Py) 8.52 d 4.8
H-4 (Py) 7.66-7.70 m

H-3 (Py) 7.28 m

H-5 (Py) 7.17-7.21 m

CH 4.88 q 6.4

OH 1.80 S

CHs 151 d 6.4

Data obtained in CDCIs at 400 MHz.

*C NMR Data

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.

Carbon Chemical Shift (6, ppm)
C-2 (Py) 163.2

C-6 (Py) 148.1

C-4 (Py) 136.8

C-5 (Py) 122.2

C-3 (Py) 119.8

CH 69.0

CHs 24.1

Data obtained in CDCIs at 100 MHz.

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of (S)-1-(Pyridin-2-yl)ethanol shows characteristic absorption bands for the hydroxyl
group and the pyridine ring.

Functional Group Wavenumber (v, cm™?) Intensity
O-H stretch 3357 Broad
C-H stretch (aromatic) ~3050 Medium
C-H stretch (aliphatic) ~2970 Medium
C=N, C=C stretch (pyridine

] 1596, 1572 Strong
ring)

C-O stretch 1083 Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a compound. The mass spectrum of 1-(Pyridin-2-yl)ethanol, the achiral analogue of the
target molecule, is expected to be virtually identical to that of the (S)-enantiomer as mass
spectrometry is not typically a chiral technique. The molecular formula for this compound is
C7H9NO, with a molecular weight of 123.15 g/mol .[1]

m/z Proposed Fragment

123 [M]* (Molecular lon)

108 [M - CHs]*

78 [CsHaN]* (Pyridine radical cation)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above.

NMR Spectroscopy
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A sample of (S)-1-(Pyridin-2-yl)ethanol (typically 5-10 mg) is dissolved in approximately 0.7
mL of deuterated chloroform (CDClIs) containing 0.03% v/v tetramethylsilane (TMS) as an
internal standard. The solution is transferred to a 5 mm NMR tube. *H and 13C NMR spectra are
recorded on a 400 MHz spectrometer. For chiral compounds like this, derivatization with a
chiral agent can be used to distinguish between enantiomers.[2][3]

Infrared (IR) Spectroscopy

A small drop of neat (S)-1-(Pyridin-2-yl)ethanol is placed between two potassium bromide
(KBr) plates to form a thin film. Alternatively, the spectrum can be obtained using an Attenuated
Total Reflectance (ATR) accessory by placing a drop of the sample directly on the ATR crystal.
The IR spectrum is recorded over the range of 4000-400 cm~*. The broadness of the O-H
stretching band is indicative of hydrogen bonding.[4][5][6]

Mass Spectrometry (MS)

The mass spectrum is typically obtained using a mass spectrometer with an electron ionization
(El) source. A dilute solution of the sample in a volatile solvent like methanol or
dichloromethane is introduced into the instrument. The molecules are ionized by a high-energy
electron beam, causing fragmentation. The resulting ions are separated based on their mass-
to-charge ratio (m/z). For alcohols, common fragmentation patterns include alpha-cleavage
(breaking the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule).

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound.
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Spectroscopic Analysis Workflow
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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